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Introduction
Peptidylarginine deiminase 4 (PAD4), an enzyme responsible for the post-translational

modification of proteins through citrullination, has emerged as a critical and complex player in

the landscape of oncology. Initially recognized for its role in inflammatory diseases, a growing

body of evidence now implicates PAD4 in the progression and suppression of various cancers.

Its ability to alter protein structure and function by converting arginine residues to citrulline

allows it to influence a wide array of cellular processes, including gene expression, DNA

damage response, cell death, and the formation of neutrophil extracellular traps (NETs).

Pathological studies have documented the overexpression of PAD4 in a multitude of

malignancies, including carcinomas of the breast, lung, liver, and colon, often correlating with

more aggressive phenotypes. This guide provides an in-depth technical overview of the current

understanding of PAD4's role in different cancers, its associated signaling pathways, and the

methodologies used to investigate its function.

The Dichotomous Role of PAD4 in Oncogenesis
PAD4's involvement in cancer is not straightforward; it exhibits both tumor-promoting and

tumor-suppressive functions depending on the cellular context and cancer type.

As a Tumor Promoter: PAD4 contributes to cancer progression through several mechanisms. It

can enhance the growth of primary tumors and facilitate distant metastasis. One of the key
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oncogenic functions of PAD4 is its role in the formation of Neutrophil Extracellular Traps

(NETs). NETs are web-like structures of chromatin and granular proteins released by

neutrophils that can trap and kill pathogens. However, in the context of cancer, NETs can

promote tumor growth, angiogenesis, and metastasis. PAD4's enzymatic activity is crucial for

the decondensation of chromatin, a necessary step in NET formation. Furthermore, PAD4 has

been shown to activate oncogenes like c-Fos and participate in signaling pathways that drive

proliferation, such as the Wnt/β-catenin and MEK/ERK pathways in osteosarcoma.

As a Tumor Suppressor: Conversely, PAD4 also possesses tumor-suppressive properties,

primarily through its interaction with the p53 signaling pathway. PAD4 can act as a corepressor

of p53 activity, modulating the expression of p53 target genes involved in cell cycle arrest and

apoptosis, such as p21. Inhibition or depletion of PAD4 has been shown to increase the

expression of these target genes, leading to reduced cell growth. In some contexts, PAD4

appears to inhibit the epithelial-to-mesenchymal transition (EMT), a process critical for

metastasis. For instance, in non-small cell lung cancer (NSCLC) cells, PAD4 overexpression

has been found to reverse resistance to gefitinib by inhibiting EMT.

PAD4 Expression Across Various Cancer Types
The expression of PAD4 is frequently elevated in malignant tissues compared to their normal

counterparts. This differential expression underscores its potential as both a biomarker and a

therapeutic target.
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Cancer Type Finding Reference

Breast Cancer

Significantly higher PAD4

mRNA and protein expression

in tumor tissues compared to

normal breast tissue.

Expression is particularly noted

in luminal subtype cell lines.

Lung Cancer

Increased PAD4 expression in

lung cancer tissues compared

to paired non-tumoral tissues,

confirmed by both IHC and

Western blot. Higher

expression is associated with

lymph node metastasis and

pleural invasion.

Colorectal Cancer (CRC)

Elevated PAD4 expression in a

significant portion of CRC

tumor tissues compared to

non-cancerous controls. High

expression correlates with

increased tumor size and

positive lymphatic metastasis.

However, some studies

suggest high cytoplasmic

PAD4 expression is linked to

increased survival time.

Hepatocellular Carcinoma

(HCC)

Significantly upregulated PAD4

expression in malignant

tissues and the blood of HCC

patients. High expression is

associated with resistance to

chemotherapy.
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Ovarian Cancer

Overexpression of PAD4 is

observed in ovarian

adenocarcinoma.

Gastric Cancer

Higher PAD4 mRNA and

protein levels in gastric

adenocarcinomas compared to

surrounding healthy tissues.

Osteosarcoma

Significantly upregulated PAD4

expression in OS tissues

compared to adjacent tissues.

Malignant Lymphoma

High PAD4 expression has

been observed in

approximately 40% of

malignant lymphoma cells.

Key Signaling Pathways Involving PAD4
PAD4 exerts its influence on cancer cells by modulating several critical signaling pathways. Its

enzymatic activity, which leads to citrullination of histones and other proteins, can alter

chromatin structure and protein-protein interactions, thereby affecting gene transcription.

PAD4 and the p53 Pathway
PAD4 is a key regulator of the p53 tumor suppressor pathway. It can be recruited by p53 to the

promoters of its target genes, such as p21, where it citrullinates histone arginine residues. This

modification can counteract the effects of arginine methylation, which is typically associated

with transcriptional activation, thus leading to the repression of p53 target gene expression.

PAD4 can also directly citrullinate p53, which impairs its ability to form tetramers and bind to

DNA, thereby compromising its transcriptional activity. Furthermore, PAD4 can citrullinate other

proteins in the p53 network, such as ING4 and the histone chaperone NPM1, to modulate p53-

dependent processes.
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PAD4-mediated repression of p53 target gene p21.

PAD4 in TGF-β Signaling and EMT
PAD4 also plays a role in the Transforming Growth Factor-β (TGF-β) signaling pathway, which

is a critical regulator of the epithelial-to-mesenchymal transition (EMT). In breast cancer cells,

the silencing of PAD4 has been shown to increase TGF-β signaling, leading to EMT and a

more invasive phenotype. This effect is mediated through the protein glycogen synthase

kinase-3β (GSK3β). PAD4 citrullinates GSK3β, which is important for its nuclear localization.

Loss of PAD4 leads to reduced nuclear GSK3β, which in turn enhances the activity of TGF-β

effectors like Smad4 and pSmad2, promoting EMT.
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PAD4's role in suppressing TGF-β-induced EMT.

PAD4 and Neutrophil Extracellular Traps (NETs)
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The formation of NETs is a prominent mechanism through which PAD4 contributes to cancer

progression. This process, known as NETosis, involves the decondensation of chromatin and

its expulsion from the neutrophil. PAD4's citrullination of histones is a critical initiating event, as

it neutralizes the positive charge of histones, weakening their interaction with DNA and leading

to chromatin unfolding.
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The role of PAD4 in NETosis.

Experimental Protocols for Studying PAD4
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Investigating the role of PAD4 in cancer requires a variety of molecular and cellular biology

techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry (IHC) for PAD4 Detection in
Tissues
This protocol is for the detection of PAD4 in formalin-fixed, paraffin-embedded (FFPE) tissue

sections.

Start:
FFPE Tissue Section

Deparaffinization
& Rehydration

Antigen Retrieval
(HIER, pH 6.0)

Blocking
(e.g., 3% H2O2, Serum)

Primary Antibody
Incubation (anti-PAD4)

Secondary Antibody
Incubation (HRP-polymer)

Detection
(DAB Substrate)

Counterstaining
(Hematoxylin)

Dehydration
& Mounting

End:
Microscopy
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To cite this document: BenchChem. [The Dual Faces of PAD4: A Technical Guide to its Role
in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411356#exploring-the-role-of-pad4-in-different-
cancer-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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